molecular formula C18H28N2O5 B089749 N-Isopropyl-3,5-dimethoxy-4-(2-morpholinoethoxy)benzamide CAS No. 153-74-2

N-Isopropyl-3,5-dimethoxy-4-(2-morpholinoethoxy)benzamide

Cat. No. B089749
CAS RN: 153-74-2
M. Wt: 352.4 g/mol
InChI Key: LGZWEOJKQZVWPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Isopropyl-3,5-dimethoxy-4-(2-morpholinoethoxy)benzamide, also known as F13714, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism Of Action

The mechanism of action of N-Isopropyl-3,5-dimethoxy-4-(2-morpholinoethoxy)benzamide is not fully understood. However, it has been shown to interact with various receptors and enzymes in the body, including the sigma-1 receptor, the TRPV1 receptor, and the COX-2 enzyme.

Biochemical And Physiological Effects

N-Isopropyl-3,5-dimethoxy-4-(2-morpholinoethoxy)benzamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of cancer cells and reduce inflammation. In vivo studies have shown that it can reduce pain and protect against neurodegeneration.

Advantages And Limitations For Lab Experiments

One advantage of using N-Isopropyl-3,5-dimethoxy-4-(2-morpholinoethoxy)benzamide in lab experiments is its potential to have multiple applications in various fields. However, one limitation is that its mechanism of action is not fully understood, which could make it difficult to interpret experimental results.

Future Directions

There are several future directions for the study of N-Isopropyl-3,5-dimethoxy-4-(2-morpholinoethoxy)benzamide. One potential direction is to further investigate its neuroprotective effects and potential use in the treatment of neurodegenerative diseases. Another potential direction is to investigate its anti-tumor effects and potential use in the development of new cancer treatments. Additionally, further studies are needed to fully understand its mechanism of action and potential limitations in lab experiments.

Synthesis Methods

The synthesis of N-Isopropyl-3,5-dimethoxy-4-(2-morpholinoethoxy)benzamide involves several steps. First, 3,5-dimethoxy-4-hydroxybenzaldehyde is reacted with 2-aminoethanol to form 3,5-dimethoxy-4-(2-hydroxyethyl)benzaldehyde. This intermediate is then reacted with N-isopropylmorpholine and chloroacetyl chloride to form N-Isopropyl-3,5-dimethoxy-4-(2-chloroacetylmorpholino)benzaldehyde. Finally, the product is reacted with morpholine to form N-Isopropyl-3,5-dimethoxy-4-(2-morpholinoethoxy)benzamide.

Scientific Research Applications

N-Isopropyl-3,5-dimethoxy-4-(2-morpholinoethoxy)benzamide has been studied for its potential applications in various fields, including neuroscience, pharmacology, and cancer research. In neuroscience, it has been shown to have neuroprotective effects and could potentially be used in the treatment of neurodegenerative diseases. In pharmacology, it has been shown to have analgesic and anti-inflammatory effects and could potentially be used in the development of new pain medications. In cancer research, it has been shown to have anti-tumor effects and could potentially be used in the development of new cancer treatments.

properties

CAS RN

153-74-2

Product Name

N-Isopropyl-3,5-dimethoxy-4-(2-morpholinoethoxy)benzamide

Molecular Formula

C18H28N2O5

Molecular Weight

352.4 g/mol

IUPAC Name

3,5-dimethoxy-4-(2-morpholin-4-ylethoxy)-N-propan-2-ylbenzamide

InChI

InChI=1S/C18H28N2O5/c1-13(2)19-18(21)14-11-15(22-3)17(16(12-14)23-4)25-10-7-20-5-8-24-9-6-20/h11-13H,5-10H2,1-4H3,(H,19,21)

InChI Key

LGZWEOJKQZVWPE-UHFFFAOYSA-N

SMILES

CC(C)NC(=O)C1=CC(=C(C(=C1)OC)OCCN2CCOCC2)OC

Canonical SMILES

CC(C)NC(=O)C1=CC(=C(C(=C1)OC)OCCN2CCOCC2)OC

synonyms

N-Isopropyl-3,5-dimethoxy-4-(2-morpholinoethoxy)benzamide

Origin of Product

United States

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